molecular formula C7H14F3NO B3020463 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol CAS No. 326010-95-1

3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol

Cat. No. B3020463
CAS RN: 326010-95-1
M. Wt: 185.19
InChI Key: WZSHMIPUSYLNSA-UHFFFAOYSA-N
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Description

The compound 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated compounds and their chemical behavior, which can provide insights into the properties and reactions of similar trifluoromethyl-containing compounds. For instance, the cross-linking of proteins by 3-(trifluoromethyl)-2,5-hexanedione (3-TFMHD) suggests that trifluoromethyl groups can participate in complex biochemical interactions .

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest in several papers. For example, the synthesis of 3-(1-amino-2,2,2-trifluoroethylidene)-2-imino-1,1,4,5,6,7-hexafluoroindan and its derivatives involves the reaction of perfluoro-1-ethylideneindan with ammonia and methylamine or by methylation of the initial compound with dimethylsulfate . Similarly, the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles is achieved through a photochemical methodology, indicating that light-induced reactions can be a viable pathway for the synthesis of fluorinated compounds .

Molecular Structure Analysis

The molecular and crystal structures of fluorinated compounds are often complex and require detailed analysis. For instance, the molecular and crystal structure of 3-(1-amino-2,2,2-trifluoroethylidene)-2-imino-1,1,4,5,6,7-hexafluoroindan and its derivatives were investigated, and density functional theory (DFT) calculations were performed to determine possible tautomeric equilibria . This suggests that DFT calculations could be a useful tool for predicting the structure of this compound.

Chemical Reactions Analysis

The chemical reactions of fluorinated compounds can be quite diverse. The cross-linking of proteins by 3-TFMHD, for example, involves an unexpected amine-dependent defluorinative substitution pathway competing with pyrrole formation . This indicates that the presence of a trifluoromethyl group can lead to unique reaction pathways that may not be observed with non-fluorinated analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which are highly electronegative. This can affect the compound's reactivity, solubility, and stability. For example, the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines demonstrates the versatility of fluorinated compounds in forming a wide range of derivatives with different substituents, which could imply a variety of physical and chemical properties .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-amino-1,1,1-trifluoro-5-methylhexan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3NO/c1-4(2)3-5(11)6(12)7(8,9)10/h4-6,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSHMIPUSYLNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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